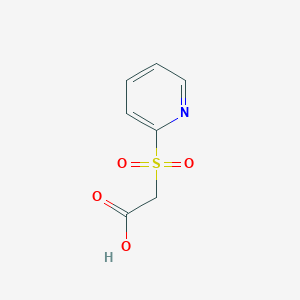

2-(Pyridin-2-ylsulfonyl)acetic acid

Description

Contextualization of Pyridine-Sulfonyl Scaffolds in Modern Organic Synthesis

Pyridine (B92270) and its derivatives are ubiquitous in both natural products and synthetic molecules, forming the core of numerous pharmaceuticals and agrochemicals. nih.govrsc.org The pyridine ring, an isostere of benzene, is a key precursor in the synthesis of a vast array of target molecules. nih.govresearchgate.net Its nitrogen atom imparts distinct electronic properties, influencing the molecule's reactivity and its potential for biological interactions.

The incorporation of a sulfonyl group introduces a powerful electron-withdrawing component, which can significantly modulate the chemical and physical properties of the parent molecule. Pyridine-based sulfonamides, for instance, have been investigated for their diverse and potent biological activities. researchgate.net The development of novel synthetic methods to create various pyridine-sulfonyl derivatives is an active area of research. researchgate.net Highly substituted pyridine scaffolds are found in many biologically active natural products and therapeutics, prompting the development of numerous de novo synthetic approaches. chemrxiv.org

Significance of Acetic Acid Motifs in Versatile Chemical Transformations

The acetic acid moiety, with its carboxylic acid group, is a fundamental building block in organic synthesis. It provides a reactive handle for a wide range of chemical transformations, including esterification, amidation, and decarboxylation. The acidic proton and the carbonyl group can participate in various catalytic cycles and reaction mechanisms. nih.gov For instance, the decomposition of acetic acid has been studied over various catalysts to produce valuable chemical intermediates. iaea.orgresearchgate.net

The presence of the acetic acid motif in a molecule like 2-(Pyridin-2-ylsulfonyl)acetic acid enhances its versatility as a synthetic intermediate. This functional group allows for the covalent linkage of the pyridine-sulfonyl scaffold to other molecules, facilitating the construction of more complex chemical structures. The interplay between the acidic proton and the electron-deficient pyridine ring, influenced by the sulfonyl group, can also lead to unique reactivity patterns.

Overview of Principal Academic Research Domains Pertaining to this compound

Academic research on this compound and related structures primarily falls into the domains of synthetic methodology development and the exploration of their utility as building blocks in medicinal chemistry and materials science. Researchers are interested in developing efficient and regioselective methods for the synthesis of functionalized pyridines. acs.org The unique combination of a heteroaromatic ring, a sulfonyl group, and a carboxylic acid function makes this compound an attractive starting material for creating libraries of novel compounds for biological screening.

Investigations into the chemical properties of related compounds, such as (Pyridin-2-ylsulfanyl)acetic acid, provide insights into the potential reactions and applications of the sulfonyl analogue. chemicalbook.commatrixscientific.com While specific research on the direct applications of this compound is still emerging, the foundational knowledge of its constituent parts suggests significant potential. For example, derivatives of similar structures have been explored for their anti-inflammatory properties. google.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H7NO4S | Inferred from name |

| Related Compound (Pyridin-2-ylsulfanyl)acetic acid) Molecular Formula | C7H7NO2S | chemicalbook.com |

| Related Compound (Pyridin-2-ylsulfanyl)acetic acid) Molecular Weight | 169.2 g/mol | chemicalbook.commatrixscientific.com |

| Related Compound (Pyridin-2-ylsulfanyl)acetic acid) Melting Point | 136-137 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAORPJPPMXTMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695240 | |

| Record name | (Pyridine-2-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773109-71-0 | |

| Record name | (Pyridine-2-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 2 Ylsulfonyl Acetic Acid and Its Derivatives

Direct Synthetic Approaches to 2-(Pyridin-2-ylsulfonyl)acetic Acid

Direct methods focus on constructing the this compound molecule itself through the formation of the sulfone bridge.

A primary and straightforward route to this compound involves the oxidation of a corresponding thioether (sulfanyl) precursor, such as ethyl 2-(pyridin-2-ylsulfanyl)acetate. The sulfur atom in the thioether is oxidized to form the sulfone. This transformation is a common and reliable method in organic synthesis. acsgcipr.orgjchemrev.com

Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.org Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone®), and hydrogen peroxide (H₂O₂). acsgcipr.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or methanol. Careful control of the reaction conditions, including stoichiometry and temperature, is crucial to prevent over-oxidation or side reactions. acsgcipr.orgreddit.com For instance, using approximately two equivalents of the oxidizing agent ensures the conversion of the sulfide (B99878) to the sulfone.

Table 1: Representative Oxidative Synthesis of Pyridylsulfonylacetic Acid Derivatives

| Precursor | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| Ethyl 2-(pyridin-2-ylsulfanyl)acetate | m-CPBA (2.2 eq.) | Dichloromethane (DCM) | Ethyl 2-(pyridin-2-ylsulfonyl)acetate |

| 2-(Pyridin-2-ylsulfanyl)acetic acid | Oxone® | Methanol/Water | This compound |

This table presents illustrative examples based on common synthetic transformations.

An alternative approach involves the formation of the carbon-sulfur bond through the reaction of a pyridine (B92270) sulfinate salt, such as sodium pyridine-2-sulfinate, with an appropriate electrophile. semanticscholar.orgrsc.org Sulfinate salts are versatile building blocks in the synthesis of organosulfur compounds. semanticscholar.orgresearchgate.net For the synthesis of this compound, the sulfinate salt is reacted with a molecule containing a haloacetic acid moiety, for example, ethyl bromoacetate.

This nucleophilic substitution reaction, where the sulfinate anion displaces the halide, directly forms the ethyl 2-(pyridin-2-ylsulfonyl)acetate, which can then be hydrolyzed to the desired carboxylic acid. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). This method offers a modular approach to various sulfone derivatives. nih.govconcordia.ca

Table 2: Synthesis via Pyridine Sulfinate Coupling

| Pyridine Substrate | Coupling Partner | Solvent | Product (after hydrolysis) |

|---|---|---|---|

| Sodium pyridine-2-sulfinate | Ethyl bromoacetate | DMF | This compound |

This table presents illustrative examples based on common synthetic transformations.

Functionalization of the Carboxylic Acid Moiety

Once this compound is obtained, its carboxylic acid group serves as a handle for further derivatization, leading to a variety of related compounds with potentially different properties.

The carboxylic acid can be readily converted into its corresponding esters through several standard esterification methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction is typically heated to drive the equilibrium towards the ester product. This method is effective for producing simple alkyl esters.

Table 3: Fischer Esterification of this compound

| Alcohol | Catalyst | Condition | Product |

|---|---|---|---|

| Ethanol | Conc. H₂SO₄ | Reflux | Ethyl 2-(pyridin-2-ylsulfonyl)acetate |

| Methanol | Conc. H₂SO₄ | Reflux | Methyl 2-(pyridin-2-ylsulfonyl)acetate |

This table presents illustrative examples based on common synthetic transformations.

The synthesis of amides from this compound requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. This is typically achieved using coupling reagents. A common strategy involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

The carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. This method is very general and allows for the synthesis of a wide array of primary, secondary, and tertiary amides.

Table 4: Amide Synthesis from this compound

| Amine | Coupling Reagents | Solvent | Product |

|---|---|---|---|

| Benzylamine | EDCI, HOBt | DCM | N-Benzyl-2-(pyridin-2-ylsulfonyl)acetamide |

| Aniline | EDCI, HOBt | DMF | N-Phenyl-2-(pyridin-2-ylsulfonyl)acetamide |

This table presents illustrative examples based on common synthetic transformations.

Hydrazide derivatives are synthesized from the ester derivatives of this compound. In a typical procedure, an ester such as ethyl 2-(pyridin-2-ylsulfonyl)acetate is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is generally performed in an alcoholic solvent, like ethanol, and often requires heating under reflux for several hours to go to completion. The hydrazine undergoes nucleophilic acyl substitution at the ester carbonyl carbon, displacing the alkoxy group to form the desired 2-(pyridin-2-ylsulfonyl)acetohydrazide.

Table 5: Synthesis of 2-(Pyridin-2-ylsulfonyl)acetohydrazide

| Starting Material | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| Ethyl 2-(pyridin-2-ylsulfonyl)acetate | Hydrazine hydrate | Ethanol | Reflux | 2-(Pyridin-2-ylsulfonyl)acetohydrazide |

This table presents illustrative examples based on common synthetic transformations.

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring of this compound is a key target for structural modification, enabling the synthesis of a wide array of derivatives. Both electrophilic and nucleophilic substitution reactions, as well as the introduction of various substituents, have been explored to this end.

The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com This inherent lack of reactivity often necessitates harsh reaction conditions or activation of the ring, for instance, through the formation of the corresponding pyridine N-oxide. youtube.com The N-oxide can then be subjected to electrophilic substitution, followed by reduction to regenerate the pyridine ring. youtube.com

Conversely, the electron-deficient character of the pyridine ring, particularly when quaternized or bearing electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govrsc.org In the context of pyridinium (B92312) salts, the typical leaving group order for SNAr reactions can be altered. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org This deviation from the usual "element effect" (F > Cl > Br > I) highlights a change in the rate-determining step of the reaction mechanism. nih.govrsc.org

| Reaction Type | Reactivity of Pyridine Ring | Key Considerations | Typical Leaving Group Order (SNAr) |

| Electrophilic Aromatic Substitution | Deactivated | Often requires ring activation (e.g., N-oxide formation) and harsh conditions. youtube.com | Not applicable |

| Nucleophilic Aromatic Substitution | Activated (especially with electron-withdrawing groups or as a pyridinium salt) | Leaving group ability and reaction mechanism can vary. nih.govrsc.org | Can deviate from the typical F > Cl > Br > I order. nih.govrsc.org |

The introduction of alkyl and aryl groups onto the pyridine ring can be achieved through various synthetic methods. For instance, trifluoromethylpyridine derivatives have been synthesized and subsequently functionalized with a range of substituents, including halogens. google.com The synthesis of certain pyridine monocarboxylate compounds can be initiated from commercially available 3-ketoesters, which are reacted with trifluoroacetonitrile (B1584977) in the presence of a base. google.com This leads to the formation of an enamine, a key intermediate for further transformations. google.com

The development of new classes of 2,6-substituted pyridinecarboxylic acid derivatives has also been a focus, with some compounds showing potential applications as herbicides. google.com Furthermore, the synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has been accomplished through a multi-step process starting from nicotinic acid. mdpi.com This pathway involves esterification, N-oxidation, cyanation, and subsequent cyclization reactions to build the pyrimidine (B1678525) ring onto the pyridine core. mdpi.com

Transformations Involving the Sulfonyl Group

The sulfonyl group in this compound is not merely a passive linker but an active functional group that can participate in various chemical transformations.

The sulfonyl group can be converted into other sulfur-containing functionalities. For example, while direct synthesis of sulfonyl hydrazides from this compound is not explicitly detailed in the provided context, the general chemical reactivity of sulfonyl groups suggests this possibility. The synthesis of related compounds, such as 2-(dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid (2-nitro-benzylidene)-hydrazide, has been documented, indicating that the core structure can be elaborated to include hydrazide moieties. sigmaaldrich.com

The sulfonyl group is recognized as an effective leaving group in nucleophilic substitution reactions. nih.gov Its reactivity is comparable to or, in some cases, greater than that of halides, making it a valuable tool in synthetic chemistry. nih.govrsc.org In aromatic systems, the mobility of sulfonyl groups as leaving groups has been studied, with the order of reactivity being influenced by the position of other substituents on the aromatic ring. rsc.org For instance, in the hydrolysis of mononitrophenyl sulfones, the sulfonyl group's lability is affected by the relative position of the nitro group. rsc.org

In the context of purine (B94841) chemistry, a sulfonyl group has been successfully displaced in a Suzuki coupling reaction to introduce an aryl group, demonstrating its utility as a leaving group in carbon-carbon bond-forming reactions. nih.gov This highlights the potential for the sulfonyl moiety in this compound and its derivatives to be replaced by a variety of nucleophiles, further expanding the accessible chemical space.

| Transformation | Description | Significance |

| Sulfonyl Hydrazide Formation | Conversion of the sulfonyl group to a sulfonyl hydrazide. | Introduces a new reactive handle for further derivatization. |

| Sulfonyl Group as Leaving Group | The sulfonyl moiety is displaced by a nucleophile. nih.govrsc.org | Enables the introduction of a wide range of functional groups at the position of the sulfur atom. nih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity at the Pyridine-Sulfonyl Interface

The pyridine (B92270) ring in 2-(pyridin-2-ylsulfonyl)acetic acid is rendered electron-deficient by the potent electron-withdrawing sulfonyl group, which significantly influences its susceptibility to nucleophilic attack.

Mechanistic Studies of Nucleophilic Aromatic Substitution on Activated Pyridine-Sulfonyl Systems

The 2-sulfonyl pyridine scaffold is a key electrophilic component that engages in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly notable with soft nucleophiles, such as thiols. Studies on 2-sulfonyl pyridines have shown that they can selectively react with biological thiols, such as the cysteine residues in proteins. fishersci.it The reaction proceeds via a stepwise mechanism, initiated by the nucleophilic addition of the thiolate anion to the pyridine ring. This addition is typically the rate-determining step of the reaction. fishersci.it The presence of the sulfonyl group is crucial for stabilizing the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. The general mechanism for the SNAr reaction on a 2-sulfonyl pyridine system is depicted below:

Scheme 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-sulfonyl pyridine.

It is important to note that while this mechanism is established for the broader class of 2-sulfonyl pyridines, specific kinetic and mechanistic studies on this compound are not extensively documented in the current literature.

Influence of the Sulfonyl Group on the Electrophilic Nature of the Pyridine Ring

The sulfonyl group (-SO₂-) at the 2-position of the pyridine ring exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This significantly depletes the electron density of the aromatic ring, rendering it highly electrophilic. This enhanced electrophilicity makes the pyridine ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the sulfonyl group.

The electrophilicity of the 2-sulfonyl pyridine scaffold can be modulated by the introduction of additional substituents on the pyridine ring. For instance, the presence of another electron-withdrawing group can further enhance the reactivity towards nucleophiles. Conversely, the introduction of an electron-donating group would be expected to decrease the electrophilicity of the pyridine ring. This tunability of the electronic properties allows for the fine-tuning of the reactivity of 2-sulfonyl pyridine derivatives in various chemical transformations. fishersci.it

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group in this compound exhibits its characteristic array of reactions, including acid-base chemistry and transformations into various derivatives.

Acid-Base Equilibria and Salt Formation

| Reactant Base | Product Salt |

| Sodium Hydroxide | Sodium 2-(pyridin-2-ylsulfonyl)acetate |

| Potassium Carbonate | Potassium 2-(pyridin-2-ylsulfonyl)acetate |

| Ammonia | Ammonium (B1175870) 2-(pyridin-2-ylsulfonyl)acetate |

| Triethylamine | Triethylammonium 2-(pyridin-2-ylsulfonyl)acetate |

Table 1: Examples of Salt Formation with this compound.

Condensation and Cyclization Reactions Involving the Carboxylic Acid

The carboxylic acid functionality of this compound is a versatile handle for a range of condensation reactions to form esters and amides.

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. The reaction typically requires heating to drive the equilibrium towards the product. e3s-conferences.org

Amidation: The carboxylic acid can be converted to amides by reaction with amines. This transformation is often facilitated by the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid towards nucleophilic attack by the amine. fishersci.itresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. rsc.org

While specific examples of cyclization reactions involving this compound are not prevalent in the literature, its structure suggests the potential for intramolecular cyclization under certain conditions, depending on the nature of the reactants and reaction conditions employed.

Intramolecular and Intermolecular Interactions Influencing Reactivity and Selectivity

The three-dimensional structure and reactivity of this compound are influenced by a network of intramolecular and intermolecular interactions.

Intramolecular Interactions: A key potential intramolecular interaction is hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the sulfonyl group. Such interactions can influence the conformation of the molecule and the acidity of the carboxylic acid proton. The preferred conformation would likely be one that maximizes these stabilizing interactions. Conformational analysis of related pyridin-2-yl guanidine (B92328) derivatives has shown that intramolecular hydrogen bonding can dictate the dihedral angle between the pyridine ring and the side chain. sigmaaldrich.com

Intermolecular Interactions: In the solid state, molecules of this compound are expected to engage in intermolecular hydrogen bonding. The carboxylic acid group is a classic hydrogen bond donor and acceptor, leading to the formation of dimers or extended networks. For instance, the crystal structure of the related compound 2-(pyrimidin-2-ylsulfanyl)acetic acid reveals that molecules are linked into layers by intermolecular O-H···N and C-H···O hydrogen bonds. nih.gov These strong intermolecular forces are expected to result in a relatively high melting point for the compound.

These non-covalent interactions play a crucial role in the crystal packing of the molecule and can also influence its solubility in various solvents and its interactions with biological macromolecules.

Mechanistic Investigations via Kinetic Studies and Trapping of Intermediates

While specific kinetic and intermediate trapping studies on this compound are not extensively documented in the public domain, a deep understanding of its reaction mechanisms can be extrapolated from detailed investigations of closely related heteroaryl sulfones, particularly in the context of the Julia-Kocienski olefination. This reaction is a cornerstone of modern organic synthesis for the formation of alkenes and serves as the primary example to dissect the mechanistic intricacies of the title compound.

The generally accepted mechanism for the Julia-Kocienski olefination involving a pyridyl sulfone, such as this compound after decarboxylation or its ester derivatives, proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of the α-carbon to the sulfonyl group, generating a nucleophilic carbanion. This carbanion then adds to a carbonyl compound (an aldehyde or ketone) to form a β-alkoxy sulfone intermediate. wikipedia.org A crucial subsequent step is an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement, where the alkoxide attacks the ipso-carbon of the pyridine ring, leading to a spirocyclic intermediate. nih.govwikipedia.org This intermediate then collapses, eliminating sulfur dioxide and a pyridin-2-olate salt to furnish the final alkene product. mdpi.com

Kinetic studies on related systems have shown that the initial addition of the sulfonyl carbanion to the carbonyl compound is typically irreversible and kinetically controlled. oregonstate.edu This initial diastereoselectivity of the addition step is critical as the subsequent Smiles rearrangement and elimination are stereospecific, thus dictating the final E/Z ratio of the alkene product. mdpi.com The stereochemical outcome is highly dependent on the reaction conditions, including the base, solvent, and counterions, which influence the transition state geometry of the initial addition. organic-chemistry.org For instance, pyridinyl sulfones are known to exhibit a high propensity for Z-selectivity in the resulting alkene. organic-chemistry.org

The following table illustrates the influence of reaction conditions on the stereoselectivity of a Julia-Kocienski olefination with a related 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and N-sulfonylimine, demonstrating the tunability of the E/Z ratio. A similar influence of reaction parameters is expected for pyridyl sulfones.

| Entry | Base | Solvent | E:Z Ratio | Yield (%) |

| 1 | LiHMDS | THF | 64:36 | - |

| 2 | LiHMDS | THF | 7:93 | - |

| 3 | LiHMDS | DME | 4:96 | 91 |

| 4 | LiHMDS | DMF | 2:98 | 92 |

| 5 | LiHMDS | DMSO | 3:97 | 94 |

| 6 | DBU | DMF | 3:97 | 98 |

| Data adapted from a study on a related olefination reaction to illustrate the effect of reaction conditions on stereoselectivity. chemrxiv.org |

While experimental kinetic data such as rate constants for each step in the reaction of this compound are scarce, theoretical studies on analogous systems provide valuable insights. For example, a theoretical study on a typical S-N type Smiles rearrangement on a pyridine ring has calculated the activation barrier for the rate-determining step.

| Reaction Step | Calculated Activation Barrier (kJ/mol) |

| Intramolecular ipso-substitution | 65.98 |

| This data is from a theoretical study on a related S-N type Smiles rearrangement on a pyridine ring and serves as an estimate for the kinetic feasibility of this key step. researchgate.net |

The trapping of intermediates in the Julia-Kocienski reaction, while mechanistically significant, is challenging due to their transient nature. The β-alkoxy sulfone and the spirocyclic Meisenheimer-type adduct are the key proposed intermediates. cdnsciencepub.com While direct isolation and characterization are rare, their existence is strongly supported by the stereochemical outcomes of the reaction and by analogy to related and more stable Meisenheimer complexes in other nucleophilic aromatic substitution reactions.

Beyond the Julia-Kocienski olefination, this compound can potentially undergo other reactions. Under certain conditions, particularly with heat, decarboxylation may occur to yield methyl 2-pyridyl sulfone. nih.govnih.gov The mechanism for the decarboxylation of such activated acetic acids typically involves a cyclic transition state, especially if a β-carbonyl group is present, or can proceed through a radical pathway. nih.govchemrevlett.com Furthermore, elimination of the carboxylic acid and sulfonyl group could potentially lead to the formation of 2-vinylpyridine, although this is a less commonly reported pathway for this specific substrate.

Advanced Analytical Techniques for Structural and Purity Assessment

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ipb.pt

For 2-(Pyridin-2-ylsulfonyl)acetic acid, ¹H NMR spectroscopy would be utilized to identify the number and types of protons present. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. researchgate.netacs.org The methylene (B1212753) protons adjacent to the sulfonyl group and the carboxylic acid would also exhibit characteristic chemical shifts, likely in the region of δ 4.0-5.0 ppm due to the strong electron-withdrawing nature of the neighboring groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyridine ring, the sulfonyl-bearing carbon, and the carboxyl carbon would each give rise to distinct signals. The chemical shifts of the pyridine carbons are sensitive to the electronic effects of substituents. ipb.pt

To definitively assign all proton and carbon signals and to establish through-bond and through-space correlations, two-dimensional (2D-NMR) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

Illustrative NMR Data for Related Pyridine Derivatives:

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Pyridine | ¹H NMR | CDCl₃ | 8.62-8.61 (m, 2H, H-2,6), 7.68 (tt, 1H, H-4), 7.30-7.26 (m, 2H, H-3,5) |

| Pyridine | ¹³C NMR | CD₃CN | 124.77 (C-3,5) |

This table presents representative NMR data for pyridine to illustrate typical chemical shift regions for the pyridine ring system. Actual values for this compound would be influenced by the sulfonylacetic acid substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. masterorganicchemistry.com

For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption bands for the various functional groups:

O-H stretch from the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹.

S=O stretches of the sulfonyl group, which are typically strong and appear as two distinct bands in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). acdlabs.com

C=N and C=C stretches of the pyridine ring, which would be observed in the 1600-1400 cm⁻¹ region. youtube.com

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would be a complementary technique to IR, especially for the analysis of the sulfonyl group and the aromatic ring vibrations. youtube.com

Illustrative Vibrational Frequencies for Related Functional Groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Sulfonyl | Asymmetric S=O stretch | 1350-1300 |

| Sulfonyl | Symmetric S=O stretch | 1160-1120 |

| Pyridine Ring | C=C, C=N stretches | 1600-1400 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. This allows for the unambiguous determination of the molecular formula.

For this compound, HRMS would be used to confirm the expected molecular formula of C₇H₇NO₄S. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of pyridine-containing compounds often involves the loss of neutral molecules like HCN or HNC. rsc.org The sulfonyl group can also lead to characteristic fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying and quantifying impurities. In MS/MS (or tandem mass spectrometry), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed, providing a high degree of specificity and structural information. nih.gov The fragmentation of nicotinamide, a pyridine derivative, has shown that the pyridine ring tends to remain intact during the process. rsc.org

Chromatographic Methods for Compound Separation and Purity Determination

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds. Due to the polar nature of this compound, arising from the carboxylic acid and sulfonyl groups, reversed-phase HPLC would be the method of choice. sigmaaldrich.combiopharmaservices.com

Developing a robust HPLC method would involve the careful selection of a stationary phase (e.g., C18, polar-endcapped C18, or a phenyl column) and a mobile phase. sigmaaldrich.comfishersci.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of a buffer to control the pH and ensure consistent ionization of the carboxylic acid group. sigmaaldrich.comhplc.eu The use of volatile buffers such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) would be preferable if the HPLC system is coupled to a mass spectrometer. sigmaaldrich.com The method would be validated for parameters such as linearity, accuracy, precision, and selectivity to ensure its reliability for purity determination.

Gas Chromatography (GC) with Appropriate Derivatization Techniques

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step would be necessary to convert the polar carboxylic acid group into a less polar and more volatile ester derivative. researchgate.net

Common derivatization reagents for carboxylic acids include diazomethane (B1218177) for methylation or other alkylating agents. researchgate.net Silylation is another common derivatization technique. researchgate.net After derivatization, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak. The choice of derivatization reagent and reaction conditions would need to be carefully optimized to ensure complete and reproducible conversion without degradation of the analyte. acs.orgacs.org

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This destructive method provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical data serves as crucial evidence for the compound's stoichiometric purity and validates its elemental formula.

The primary output of elemental analysis is a report detailing the percentage of each element in the sample. For instance, in the analysis of a sample of this compound, the instrument would combust the sample under controlled conditions and quantify the resulting gases (e.g., CO₂, H₂O, N₂, SO₂) to determine the proportions of C, H, N, and S.

The comparison between the theoretical and experimentally obtained values is a critical step in the purity assessment. A significant deviation between these values might indicate the presence of impurities, residual solvents, or that the synthesized compound is not the one intended.

Below is the calculated theoretical elemental composition for this compound.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 38.70 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.26 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.45 |

| Oxygen | O | 16.00 | 4 | 64.00 | 29.46 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.77 |

| Total | 217.22 | 100.00 |

Computational Chemistry and Theoretical Insights into 2 Pyridin 2 Ylsulfonyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of electronic structure, molecular geometry, and reaction energetics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For molecules similar to 2-(pyridin-2-ylsulfonyl)acetic acid, such as 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, DFT calculations have been used to determine their crystal and molecular structures. In a study of the latter, the pyridine (B92270) and pyrimidine (B1678525) rings were found to be nearly parallel, with a dihedral angle of 6.7 (1)°. nih.gov The molecules in the crystal are linked by O-H···N hydrogen bonds, forming a chain structure. nih.gov

While specific reaction pathway studies for this compound are not widely available, DFT has been employed to study the reactivity of related pyridine-containing carboxylic acids. For instance, investigations into the instability of 2,2-di(pyridin-2-yl)acetic acid explored tautomerization versus decarboxylation pathways.

The following table presents crystallographic data for a related compound, 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, which illustrates the type of geometric parameters that can be obtained from such studies. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 6.5722 (2) Å |

| b | 22.4650 (8) Å |

| c | 7.4314 (2) Å |

| β | 93.237 (2)° |

| Volume | 1095.45 (6) ų |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For pyridine derivatives, DFT calculations are commonly used to determine the HOMO-LUMO gap. For example, in a study of 2-fluoropyridine (B1216828) derivatives, the HOMO-LUMO gap was used to assess their relative reactivity. researchgate.net The analysis of various pyridine analogs has shown that substitutions on the pyridine ring can significantly alter the HOMO-LUMO gap and thus the molecule's electronic properties and reactivity. researchgate.net

The following table provides an example of HOMO and LUMO energies and the corresponding energy gap for a generic pyridine derivative, illustrating the typical values obtained from such calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are prone to nucleophilic attack.

In pyridine-containing compounds, the nitrogen atom of the pyridine ring is a region of negative electrostatic potential, making it a likely site for protonation and hydrogen bonding. The acidic proton of the carboxylic acid group in this compound would be a region of high positive electrostatic potential. The sulfonyl group also influences the charge distribution, with the oxygen atoms being electronegative. An MEP map of this compound would likely show a complex potential surface with distinct regions of positive and negative potential, guiding its intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion. Conformational analysis and molecular dynamics simulations provide insights into the dynamic behavior of molecules, which is essential for understanding their function.

Prediction of Stable Conformations and Tautomeric Forms

This compound can exist in various conformations due to the rotation around its single bonds. Computational methods can predict the most stable conformations by calculating the relative energies of different spatial arrangements. For example, in a study of (tetrazol-5-yl)-acetic acid, a related heterocyclic compound, computational methods were used to explore its conformational landscape and identify the most stable conformers. youtube.com

Tautomerism is another important aspect to consider. Tautomers are isomers that readily interconvert, and a molecule may exist as a mixture of tautomers in equilibrium. For this compound, potential tautomeric forms could involve the migration of a proton. Theoretical calculations can predict the relative stability of different tautomers and the energy barriers for their interconversion. youtube.com

Dynamic Behavior in Different Chemical Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of how a molecule like this compound behaves in different environments, such as in an aqueous solution or interacting with a biological target. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. These predictions are particularly useful for structure verification, understanding electronic structure, and interpreting complex spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts through computational methods is a significant area of research in NMR crystallography. nih.gov Techniques such as the Gauge-Including Projector Augmented Wave (GIPAW) method, often used with Density Functional Theory (DFT), and fragment-based electronic structure methods are employed to calculate the chemical shifts of nuclei like 1H, 13C, and 15N. nih.gov

For a molecule like this compound, theoretical calculations could predict the chemical shifts for the protons and carbons of the pyridine ring, the methylene (B1212753) group, and the carboxylic acid group. These predictions can be instrumental in assigning the peaks in an experimental NMR spectrum. The accuracy of these predictions can be influenced by several factors, including the chosen theoretical method and basis set. For instance, studies on other molecular crystals have shown that different theoretical models may predict slightly different orderings for closely spaced chemical shifts. nih.gov

Recent advancements have also seen the application of machine learning algorithms, trained on large datasets of experimental NMR data, to predict 1H chemical shifts with high accuracy. nih.gov Such an approach could provide rapid and reliable predictions for this compound in various solvents.

A hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and actual predicted shifts would depend on the specific computational methodology employed.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyridine C2 | - | 152.8 |

| Pyridine C3 | 8.12 | 121.5 |

| Pyridine C4 | 7.98 | 137.2 |

| Pyridine C5 | 7.55 | 127.9 |

| Pyridine C6 | 8.65 | 150.1 |

| Methylene CH2 | 4.53 | 60.3 |

| Carboxyl COOH | - | 168.7 |

| Carboxyl COOH | 11.20 | - |

Vibrational Frequencies

Theoretical calculations are extensively used to predict the vibrational frequencies that are observed in Infrared (IR) and Raman spectroscopy. nih.govmdpi.com By employing methods like DFT with functionals such as B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), the vibrational modes of this compound can be computed. nih.govmdpi.com

These calculations provide not only the frequencies of the vibrations but also their intensities, which aids in the interpretation of experimental spectra. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. nih.gov

For this compound, key vibrational modes would include the stretching vibrations of the C=O and O-H bonds of the carboxylic acid group, the S=O stretches of the sulfonyl group, and the various C-C and C-N stretching and bending modes of the pyridine ring. The calculated frequencies for a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, showed good agreement with experimental values, indicating the reliability of these computational approaches. mdpi.com

Below is a table illustrating some of the predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| Carboxylic Acid | O-H stretch | ~3500 |

| Carboxylic Acid | C=O stretch | ~1720 |

| Sulfonyl Group | Asymmetric SO2 stretch | ~1350 |

| Sulfonyl Group | Symmetric SO2 stretch | ~1160 |

| Pyridine Ring | C-N stretch | ~1330 |

| Pyridine Ring | Ring breathing | ~1000 |

| Methylene Group | C-H stretch | ~2950 |

Elucidation of Reaction Mechanisms Through Computational Modeling and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, intermediates, and transition states that are often difficult to probe experimentally. For reactions involving this compound, computational chemistry can be employed to map out the potential energy surface of a given transformation.

Transition state theory is a cornerstone of these investigations. By locating the transition state structure for a particular reaction step, the activation energy can be calculated, which is a critical parameter for determining the reaction rate. Computational methods like DFT are commonly used to optimize the geometries of reactants, products, intermediates, and transition states.

For example, if this compound were to undergo decarboxylation, computational modeling could be used to explore different possible mechanisms. One pathway might involve the direct cleavage of the C-C bond, while another could be facilitated by an intramolecular proton transfer. By calculating the energy barriers for each proposed pathway, the most likely mechanism can be identified.

Furthermore, computational studies can shed light on the role of catalysts or solvents in a reaction. The interaction of this compound with other molecules can be modeled to understand how these interactions influence the reaction mechanism and energetics.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, research on related compounds provides a framework for how such investigations would be conducted. For instance, studies on the reactions of other sulfur-containing organic acids often involve the computational analysis of various possible reactive intermediates and transition state structures to rationalize the observed product distribution.

Strategic Applications in Contemporary Organic Synthesis

2-(Pyridin-2-ylsulfonyl)acetic Acid as a Versatile Synthetic Building Block

The inherent reactivity of its functional groups makes this compound a sought-after starting material and reagent in a variety of synthetic transformations.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.netnih.gov The synthesis of these ring systems is a central theme in organic chemistry. organic-chemistry.orgresearchgate.net While direct examples of the cyclization of this compound itself into new heterocyclic systems are not extensively documented in readily available literature, its structural components are frequently found in more complex heterocyclic structures. For instance, the related pyridin-2-ylsulfonyl moiety is a key component of the molecule 1-(5-(2-Fluorophenyl)-1-(pyridin-2-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, a derivative of Vonoprazan. pharmaffiliates.com This indicates that the pyridin-2-ylsulfonyl fragment can be incorporated into and is stable within intricate heterocyclic frameworks.

The general synthetic utility of pyridine (B92270) derivatives in constructing nitrogen heterocycles is well-established. researchgate.netnih.gov For example, multicomponent reactions are often employed for the synthesis of 2-pyridone-containing heterocycles. nih.gov Furthermore, cascade reactions of azolopyrimidines have been used to create unusual indole (B1671886) and azaindole derivatives. researchgate.net Given the reactivity of the alpha-carbon to the sulfonyl group and the presence of the carboxylic acid, this compound holds potential for intramolecular cyclization reactions or as a component in multicomponent reactions to furnish novel nitrogen-containing heterocyclic systems. The development of such methodologies remains an active area of research.

The formation of carbon-carbon bonds is at the heart of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.ukorganic-chemistry.orgcognitoedu.org The sulfonyl group in this compound plays a pivotal role in this context, particularly through its application in olefination reactions.

One of the most significant applications of related pyridyl sulfones is in the Julia-Kocienski olefination . cas.cnorganic-chemistry.orgwikipedia.org This reaction provides a powerful and stereoselective method for the synthesis of alkenes from aldehydes or ketones. In this reaction, a deprotonated α-sulfonyl carbanion adds to a carbonyl compound. The resulting β-alkoxy sulfone then undergoes a Smiles rearrangement and subsequent elimination to yield an alkene. nih.gov The use of a 2-pyridyl sulfone, as in the parent structure of the title compound, is known to influence the stereoselectivity of the resulting alkene, often favoring the Z-isomer. organic-chemistry.org

The general scheme for the Julia-Kocienski olefination is depicted below:

Scheme 1: General Mechanism of the Julia-Kocienski OlefinationWhile the classic Julia-Kocienski reaction utilizes an alkyl pyridyl sulfone, the acetic acid moiety in this compound could potentially be cleaved under decarboxylative conditions to generate the necessary carbanion for olefination, or the carboxylic acid could be modified to an ester or other group prior to the olefination sequence.

Contributions to Divergent and Convergent Synthesis Strategies for Chemical Libraries

The efficient construction of chemical libraries for drug discovery and materials science often relies on divergent and convergent synthetic strategies. A divergent approach allows for the creation of a wide array of structurally related compounds from a common intermediate. nih.govrsc.orgx-mol.com

Sulfonyl-containing compounds have been successfully employed in divergent synthetic strategies. For example, a divergent synthesis of 5-sulfonyl-substituted uracil (B121893) derivatives has been developed, providing access to a library of potentially bioactive molecules. acs.orgresearchgate.net This strategy highlights the utility of the sulfonyl group as a handle for diversification. Similarly, a divergent route to a library of α-hydroxytropolones functionalized with thioether or sulfonyl groups has been reported. nih.govrsc.org

Given its multiple functional groups, this compound is an excellent candidate for use in divergent synthesis. The pyridine ring can be functionalized, the carboxylic acid can be converted to a variety of other functional groups (e.g., esters, amides), and the α-carbon can participate in a range of carbon-carbon bond-forming reactions. This allows for the systematic modification of the molecule at three distinct points, facilitating the rapid generation of a library of analogues for biological screening.

Potential Role in Organocatalysis and Metal-Catalyzed Transformations

The development of new catalytic systems is a cornerstone of modern organic synthesis. The structure of this compound suggests potential applications in both organocatalysis and as a ligand in metal-catalyzed reactions.

While there are no direct reports of this compound itself acting as an organocatalyst, related pyridine-containing molecules have shown catalytic activity. For instance, cinchona-derived thioureas are effective organocatalysts for sulfa-Michael/aldol reactions. acs.org The pyridine nitrogen in this compound could potentially act as a basic site to activate substrates, or the entire molecule could participate in hydrogen bonding interactions to facilitate a reaction.

In the realm of metal catalysis, the pyridine and carboxylic acid moieties are excellent coordinating groups for metal ions. Pyridine-2-carboxylic acid, a structurally related compound, has been identified as the active catalytic species formed in situ during certain manganese-based oxidation reactions. acs.org This suggests that this compound could serve as a precursor to a catalytically active species or act as a ligand to modulate the reactivity and selectivity of a metal catalyst.

Furthermore, the carboxylic acid group opens the door to decarboxylative coupling reactions . rsc.orgresearchgate.netwikipedia.org These reactions, often catalyzed by transition metals like palladium, silver, or copper, involve the extrusion of carbon dioxide and the formation of a new carbon-carbon or carbon-heteroatom bond. chemrxiv.orgnih.govrsc.org A potential decarboxylative coupling of this compound with an aryl halide is depicted below:

Scheme 2: Hypothetical Decarboxylative Coupling Reaction

The development of such metal-catalyzed transformations using this compound as a substrate is a promising area for future research.

Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity Profile

The combination of a pyridine ring, a sulfonyl group, and a carboxylic acid in a single molecule provides a unique reactivity profile that can be leveraged for the development of novel synthetic methodologies. The acidic protons on the α-carbon, activated by the adjacent sulfonyl group, allow for facile deprotonation and subsequent reaction with a wide range of electrophiles. youtube.com

The decarboxylation of related heterocyclic acetic acids has been studied, revealing that the reaction often proceeds through a zwitterionic intermediate. rsc.org Understanding the mechanism of decarboxylation for this compound could lead to the development of new, controlled methods for generating pyridin-2-ylmethylsulfonyl anions or radicals for subsequent reactions.

Moreover, the synthesis of sulfonyl chlorides from sulfonamides has been enabled by reagents like Pyry-BF4. iaea.org While this compound is not a sulfonamide, this highlights the ongoing interest in developing new reactions involving sulfonyl-containing compounds. The unique electronic properties conferred by the pyridine ring on the sulfonyl group in the title compound may lead to novel reactivity that has yet to be explored.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(Pyridin-2-ylsulfonyl)acetic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonation of pyridine derivatives followed by coupling with acetic acid precursors. For example, regioselective bromination (as seen in analogous compounds) can be achieved using bromine in acetic acid under controlled conditions to minimize by-products . Optimization includes:

- Temperature control : Reactions at room temperature or mild heating (40–60°C) reduce decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid itself can act as both solvent and reactant .

- Catalysts : Lewis acids (e.g., FeCl₃) may improve sulfonation efficiency.

A table summarizing reaction parameters from analogous syntheses:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–60°C | >80% above 40°C |

| Solvent | Acetic acid/DMF | DMF: +15% yield |

| Reaction Time | 4–6 hrs | Prolonged time risks side reactions |

Q. How should researchers safely handle this compound given its hazards?

Answer: Safety protocols derived from SDS data include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (Category 4 acute toxicity via inhalation ).

- Spill management : Absorb with inert materials (e.g., sand) and dispose via approved waste channels .

- Storage : Keep in airtight containers at –20°C, protected from light and moisture .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

- HPLC : For purity analysis (>95% purity achievable ).

- Titration : Acid-base titration with NaOH (as in acetic acid assays) can quantify active groups, though phenolphthalein endpoint detection may introduce ~13% error without careful calibration .

- NMR/FT-IR : Confirm sulfonyl and pyridinyl group presence via characteristic peaks (e.g., S=O stretch at ~1350 cm⁻¹ in IR) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Answer: SC-XRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps:

- Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K for high-resolution data .

- Refinement : Apply SHELXL-97 to achieve R-factors <0.05, ensuring accurate bond-length measurements (mean C–C = 0.006 Å in analogous structures) .

Example structural insights : The sulfonyl group adopts a trigonal-planar geometry, with dihedral angles between pyridine and acetic acid moieties influencing reactivity .

Q. How can contradictory data in reaction yields or spectroscopic results be systematically addressed?

Answer:

- By-product analysis : Use LC-MS/MS to identify side products (e.g., over-brominated species in halogenation reactions ).

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for expected shifts).

- Error source identification : In titration, errors arise from endpoint misjudgment or improper burette calibration; replicate trials and standardized NaOH solutions mitigate this .

Q. What strategies enhance the compound’s stability in long-term biochemical assays?

Answer:

- pH control : Stabilize in buffered solutions (pH 6–8) to prevent hydrolysis of the sulfonyl group.

- Light exclusion : Store samples in amber vials to avoid photodegradation .

- Lyophilization : Freeze-drying in inert atmospheres preserves integrity for >1 year .

Methodological Considerations

3.1 Designing Experiments to Probe Reactivity in Esterification/Amidation

Answer:

- Substrate screening : Test alcohols/amines with varying steric bulk (e.g., ethanol vs. tert-butanol) to assess steric effects.

- Catalyst optimization : Compare H₂SO₄ vs. DCC/DMAP in amidation; DCC often improves yields but requires rigorous purification .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

3.2 Addressing Discrepancies in Hazard Classification Across SDS Sources

Answer: Variations arise from differing test protocols. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.